tert-Butyl 2-(4-oxocyclohexyl) ethylcarbamate
CAS No.: 1158753-30-0
Cat. No.: VC4828288
Molecular Formula: C13H23NO3
Molecular Weight: 241.331
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1158753-30-0 |
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Molecular Formula | C13H23NO3 |
Molecular Weight | 241.331 |
IUPAC Name | tert-butyl N-[2-(4-oxocyclohexyl)ethyl]carbamate |
Standard InChI | InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-8-10-4-6-11(15)7-5-10/h10H,4-9H2,1-3H3,(H,14,16) |
Standard InChI Key | LVQLTRWFIXPZEU-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCC1CCC(=O)CC1 |
Introduction
Structural and Physicochemical Properties
The molecular formula of tert-butyl 2-(4-oxocycloclohexyl)ethylcarbamate is C₁₃H₂₃NO₃, with a molar mass of 241.33 g/mol . Key structural components include:
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A cyclohexanone ring (4-oxocyclohexyl), providing a reactive ketone group for further functionalization.
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An ethylcarbamate chain linked to the cyclohexanone, offering stability and solubility in organic solvents.
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A tert-butyl group protecting the carbamate nitrogen, preventing unwanted nucleophilic attacks during synthetic steps.
Physicochemical Characteristics
Property | Value/Description |
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Molecular Weight | 241.33 g/mol |
Boiling Point | Not reported (decomposes upon heating) |
Solubility | Soluble in DCM, THF, ethyl acetate |
Stability | Stable under inert conditions; hydrolyzes under acidic/basic conditions |
The ketone group at the 4-position of the cyclohexane ring enables reactions such as reductions, nucleophilic additions, and condensations, while the Boc group ensures compatibility with multi-step syntheses .
Synthesis Routes
Primary Synthetic Strategy
The compound is typically synthesized via carbamate formation between 2-(4-oxocyclohexyl)ethylamine and di-tert-butyl dicarbonate (Boc anhydride) . A representative procedure involves:
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Amino Protection: Reacting 2-(4-oxocyclohexyl)ethylamine with Boc anhydride in a polar aprotic solvent (e.g., dichloromethane) in the presence of a base like triethylamine.
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Workup: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product in moderate to high purity .
Reaction Scheme:
Alternative Approaches
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Oxidation of Alcohol Precursors: Starting from tert-butyl 2-(4-hydroxycyclohexyl)ethylcarbamate, oxidation with MnO₂ or Dess-Martin periodinane in dichloromethane converts the alcohol to a ketone .
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Reductive Amination: Cyclohexanone derivatives may undergo reductive amination with Boc-protected amines, though this route is less common .
Yield Optimization:
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Use of anhydrous conditions and inert atmospheres (N₂/Ar) minimizes side reactions.
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Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance Boc protection efficiency .
Applications in Organic Synthesis
Pharmaceutical Intermediate
The compound’s ketone group serves as a handle for C–C bond formation, enabling its use in synthesizing bioactive molecules. Examples include:
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Anticancer Agents: Cyclohexanone derivatives are precursors for kinase inhibitors .
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Neuroactive Compounds: Functionalization at the ketone position yields ligands for neurotransmitter receptors .
Peptide Chemistry
The Boc group is widely used in solid-phase peptide synthesis (SPPS). tert-Butyl 2-(4-oxocyclohexyl)ethylcarbamate can introduce ketone-containing side chains into peptides for bioconjugation or structural studies .
Materials Science
The cyclohexanone moiety facilitates polymerization reactions, contributing to thermosetting resins and epoxy coatings with enhanced thermal stability.
Spectroscopic Characterization
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NMR:
Challenges and Future Directions
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Selective Functionalization: Competing reactivity of the ketone and carbamate groups necessitates careful reaction design.
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Scalability: Industrial-scale synthesis requires optimization of purification steps (e.g., crystallization vs. chromatography).
Recent advances in flow chemistry and enzyme-mediated protection/deprotection may address these challenges, enabling broader application in drug discovery .
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